molecular formula C20H14F4N6O2 B2681976 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 892472-37-6

2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2681976
CAS No.: 892472-37-6
M. Wt: 446.366
InChI Key: SZCKMNVOMMNKKJ-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a type of heterocycle obtained through a variety of synthetic routes . It belongs to the class of 1,2,3-triazole-fused pyrazines and pyridazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a 1,2,3-triazolo[4,5-d]pyrimidin-6(7H)-yl core, a 4-fluorobenzyl group, and a 2-(trifluoromethyl)phenyl)acetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .

Scientific Research Applications

Radiosynthesis and Imaging Applications

One study focuses on the radiosynthesis of a derivative, aiming to develop selective radioligands for imaging translocator proteins with positron emission tomography (PET). This involves the design of compounds with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging, suggesting applications in diagnostic imaging and neurological research (Dollé et al., 2008).

Potential Antiasthma Agents

Another study explores the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors in a human basophil histamine release assay, indicating their potential use in asthma treatment (Medwid et al., 1990).

Anticancer Agents

A class of [1,2,4]triazolo[1,5-a]pyrimidines has been synthesized and studied for their unique mechanism of tubulin inhibition, acting as anticancer agents. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, presenting a novel mechanism of action against cancer (Zhang et al., 2007).

Antibacterial Activity

Research into the synthesis and characterization of certain pyrimidine derivatives reveals their potential antibacterial activity. One study describes the creation of a novel pyrimidine derivative with significant antibacterial properties, suggesting applications in combating bacterial infections (Lahmidi et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the promising properties of similar compounds . Further studies could also aim to elucidate its synthesis process, mechanism of action, and physical and chemical properties.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCKMNVOMMNKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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